potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is a chemical compound with the molecular formula C6H6KNO3 and a molecular weight of 179.2 g/mol. It is primarily used in research settings due to its unique structure and properties. This compound is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate involves the reaction of 2-(4-methyl-1,3-oxazol-2-yl)acetic acid with potassium hydroxide. The steps are as follows:
- Dissolve 2-(4-methyl-1,3-oxazol-2-yl)acetic acid in water.
- Add potassium hydroxide to the solution.
- Stir the mixture at room temperature for several hours.
- Acidify the mixture with hydrochloric acid.
- Filter the resulting precipitate.
- Wash the precipitate with water.
- Dry the product.
Industrial Production Methods
Currently, there is limited information available on the industrial production methods for this compound. It is primarily produced in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is valuable in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate: This compound has a similar structure but with a different position of the methyl group.
Oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar chemical properties.
Uniqueness
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2763759-54-0 |
---|---|
Molecular Formula |
C6H6KNO3 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.